Secologanic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

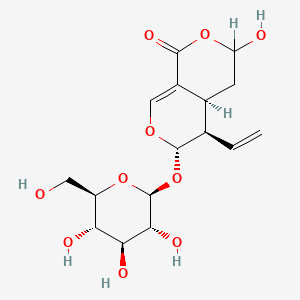

2D Structure

3D Structure

Properties

IUPAC Name |

(4aS,5R,6S)-5-ethenyl-3-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-2-6-7-3-10(18)25-14(22)8(7)5-23-15(6)26-16-13(21)12(20)11(19)9(4-17)24-16/h2,5-7,9-13,15-21H,1,3-4H2/t6-,7+,9-,10?,11-,12+,13-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTYGGXMQYUYHL-UEMOXOMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C2CC(OC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@@H]1[C@@H]2CC(OC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthesis of Secologanic Acid in Catharanthus roseus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid is a pivotal intermediate in the biosynthesis of terpenoid indole alkaloids (TIAs), a class of compounds with significant pharmaceutical value, notably the anticancer agents vinblastine and vincristine produced by Catharanthus roseus. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in C. roseus, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows to facilitate further research and metabolic engineering efforts.

Introduction

Catharanthus roseus, the Madagascar periwinkle, is a well-established model organism for studying plant secondary metabolism due to its production of a wide array of valuable TIAs. The biosynthesis of these complex molecules originates from the convergence of the shikimate and the methylerythritol phosphate (MEP) pathways, which provide the precursors tryptamine and secologanin, respectively. This compound, and its methylated form secologanin, are derived from the iridoid pathway, a branch of the MEP pathway. A thorough understanding of the this compound biosynthesis pathway is crucial for the metabolic engineering of C. roseus to enhance the production of desired TIAs. This guide consolidates current knowledge on this pathway, presenting it in a technically detailed and accessible format.

The this compound Biosynthesis Pathway

The biosynthesis of this compound from geranyl pyrophosphate (GPP) involves a series of enzymatic reactions localized in different subcellular compartments and cell types within the plant. The pathway is initiated in the internal phloem-associated parenchyma (IPAP) cells and completed in the leaf epidermis.

Pathway Overview

The conversion of GPP to this compound is a multi-step process involving oxidation, cyclization, glycosylation, and hydroxylation reactions. The key enzymes and intermediates are outlined below.

Key Enzymes and Reactions

-

Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.

-

Geraniol 10-Hydroxylase/8-Oxidase (G8O/G10H; CYP76B6): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.

-

8-Hydroxygeraniol Oxidoreductase (8-HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (IS): Catalyzes the reductive cyclization of 8-oxogeranial to iridodial.

-

Iridoid Oxidase (IO): A cytochrome P450 enzyme that oxidizes iridodial to 7-deoxyloganetic acid.

-

7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT): Glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

-

7-Deoxyloganic Acid Hydroxylase (7-DLH; CYP72A224): A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganic acid.

-

Loganic Acid O-Methyltransferase (LAMT): Catalyzes the methylation of the carboxyl group of loganic acid to form loganin.

-

Secologanin Synthase (SLS; CYP72A1): A key cytochrome P450 enzyme that catalyzes the oxidative cleavage of the cyclopentane ring of loganin to form secologanin. Secologanin can exist in equilibrium with its hydrated aldehyde form, this compound.

Quantitative Data

This section summarizes the available quantitative data for the key enzymes and metabolites of the this compound biosynthesis pathway in Catharanthus roseus.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| 7-Deoxyloganic Acid Hydroxylase (CYP72A224) | 7-Deoxyloganic acid | 400 | 0.01 pmol s-1 mg-1 microsomal protein | Not determined | - | - | [1] |

| Loganic Acid O-Methyltransferase (LAMT) | Loganic acid | 315 | - | 0.31 | 7.5 | 30 | [2] |

| Loganic Acid O-Methyltransferase (LAMT) | S-adenosyl-L-methionine | 742 | - | - | 7.5 | 30 | [2] |

| 10-Hydroxygeraniol Dehydrogenase (Cr10HGO) | 10-Hydroxygeraniol | 1500 | - | - | - | - | [3] |

| 10-Hydroxygeraniol Dehydrogenase (Cr10HGO) | 10-Oxogeraniol | 1000 | - | - | - | - | [3] |

Note: Comprehensive kinetic data for all enzymes under standardized conditions is not fully available in the literature. The provided data is based on available studies and may vary depending on the experimental setup.

Metabolite Concentrations

| Metabolite | Tissue | Concentration (µg/mg FW) | Reference |

| Loganic acid | Stem | Detected | [4] |

| Loganin | Stem | Detected | [4] |

| Secologanin | Stem | Detected | [4] |

| Loganin | Seedlings (5 days, light) | ~0.002 | [5] |

| Secologanin | Seedlings (Fungicide treated) | Increased levels | [3] |

Note: Metabolite concentrations can vary significantly based on plant age, developmental stage, and environmental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Metabolite Extraction and Analysis

4.1.1. Extraction of Secologanin and Related Iridoids

-

Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract a known amount of powdered tissue (e.g., 100 mg) with a suitable solvent. A common method involves extraction with an aqueous acidic solution (e.g., 0.1 M HCl) followed by partitioning against an organic solvent like petroleum ether to remove chlorophyll.[6]

-

For a simplified extraction for HPLC analysis, methanol is often used.[7] Homogenize the tissue powder in 80% methanol and sonicate for 30 minutes.

-

Centrifuge the extract at high speed (e.g., 12,000 rpm) for 10 minutes to pellet cell debris.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC or LC-MS analysis.

4.1.2. HPLC Analysis of Secologanin

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Gradient Program: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B. The flow rate is typically 1 mL/min.

-

Detection: Monitor at a wavelength of 238 nm for secologanin.

-

Quantification: Use a standard curve prepared with authentic secologanin standard.

4.1.3. LC-MS/MS Analysis for High-Sensitivity Detection

For more sensitive and specific quantification, LC-MS/MS is recommended.

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Similar to the HPLC method, but with a potentially faster gradient and smaller column dimensions for UPLC.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive ESI is commonly used for secologanin.

-

MRM Transitions: For quantification, use multiple reaction monitoring (MRM). A common transition for secologanin is m/z 411.2 -> [product ion].[6] Specific transitions should be optimized for the instrument used.

-

Data Analysis: Quantify using a standard curve and specialized software.

-

Enzyme Assays

4.2.1. Microsomal Protein Extraction from C. roseus Leaves

-

Harvest fresh young leaves and grind them to a fine powder in liquid nitrogen.

-

Homogenize the powder in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol, and polyvinylpolypyrrolidone).

-

Filter the homogenate through cheesecloth and centrifuge at low speed (e.g., 10,000 x g) to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5) for enzyme assays.

-

Determine the protein concentration using a standard method like the Bradford assay.

4.2.2. Secologanin Synthase (SLS) Enzyme Assay

-

Prepare a reaction mixture containing:

-

Microsomal protein extract (e.g., 50-100 µg)

-

Loganin (substrate, e.g., 100 µM)

-

NADPH (cofactor, e.g., 1 mM)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5) to a final volume of 100 µL.

-

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant for the formation of secologanin using HPLC or LC-MS as described above.

4.2.3. Loganic Acid O-Methyltransferase (LAMT) Enzyme Assay

-

Prepare a reaction mixture containing:

-

Purified or partially purified LAMT enzyme.

-

Loganic acid (substrate, e.g., 0.5 mM).

-

S-adenosyl-L-methionine (SAM) (methyl donor, e.g., 1 mM).

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5) to a final volume of 100 µL.

-

-

Incubate the reaction at 30°C for 30 minutes.[8]

-

Stop the reaction by adding methanol.

-

Analyze the formation of loganin by HPLC or LC-MS.

Gene Expression Analysis

4.3.1. RNA Isolation and cDNA Synthesis

-

Isolate total RNA from C. roseus tissues using a commercial kit or a standard protocol like the LiCl precipitation method.[9]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

4.3.2. Quantitative Real-Time PCR (qRT-PCR)

-

Design gene-specific primers for the this compound biosynthesis pathway genes (e.g., GES, G8O, LAMT, SLS). Primer sequences can be designed using software like Primer3 and should be validated for specificity. A list of previously used primer sequences can be found in the supplementary materials of relevant publications.[10][11]

-

Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

-

The reaction mixture typically contains:

-

cDNA template

-

Forward and reverse primers

-

SYBR Green master mix

-

Nuclease-free water

-

-

Use a suitable reference gene (e.g., actin, elongation factor-1 alpha) for normalization.

-

Analyze the data using the 2-ΔΔCt method to determine the relative gene expression levels.

Visualizations

This compound Biosynthesis Pathway

Caption: The enzymatic steps of the this compound biosynthesis pathway in Catharanthus roseus.

Experimental Workflow for Metabolite Quantification

Caption: A general workflow for the quantification of this compound and related metabolites.

Workflow for Gene Expression Analysis

Caption: A standard workflow for analyzing the expression of this compound biosynthesis genes.

Conclusion

The elucidation of the this compound biosynthesis pathway in Catharanthus roseus represents a significant achievement in the field of plant metabolic engineering. This guide has provided a comprehensive technical overview of the pathway, including quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. While significant progress has been made, further research is needed to fully characterize the kinetic properties of all enzymes and to understand the intricate regulatory networks that control the flux through this pathway. Such knowledge will be instrumental in developing strategies to enhance the production of medicinally important TIAs in C. roseus and other heterologous systems.

References

- 1. The seco-iridoid pathway from Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Genome-wide identification and expression analysis of TCP family genes in Catharanthus roseus [frontiersin.org]

- 8. A Catharanthus roseus Fe(II)/α-ketoglutarate-dependent dioxygenase catalyzes a redox-neutral reaction responsible for vindolinine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic alteration of Catharanthus roseus cell suspension cultures overexpressing geraniol synthase in the plastids or cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transcriptome Analysis of Catharanthus roseus for Gene Discovery and Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Secologanic Acid from Lonicera japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a prominent secoiridoid glycoside found in the flower buds of Lonicera japonica (Japanese honeysuckle), has garnered significant attention for its diverse pharmacological activities, including notable anti-inflammatory and antioxidant effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from this traditional medicinal plant. Detailed experimental protocols for extraction, purification, and analysis are presented, alongside a comprehensive summary of quantitative and spectroscopic data. Furthermore, this document elucidates the potential molecular mechanisms underlying its therapeutic effects through a depiction of relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lonicera japonica Thunb., commonly known as Japanese honeysuckle, has a long history of use in traditional medicine for treating a variety of ailments, including infections, fever, and inflammation.[1][2] Modern phytochemical investigations have revealed that the therapeutic properties of this plant are attributable to a rich diversity of bioactive compounds, including phenolic acids, flavonoids, and iridoid glycosides.[1][3] Among the iridoids, this compound has been identified as a major and pharmacologically significant constituent.[4][5]

This compound is a monoterpenoid that plays a crucial role as a biosynthetic precursor to a wide array of complex indole alkaloids.[4] Its intrinsic biological activities, particularly its anti-inflammatory and antioxidant properties, make it a compound of great interest for drug discovery and development.[5] This whitepaper provides a detailed technical guide on the extraction, isolation, and characterization of this compound from Lonicera japonica, aimed at facilitating further research and application of this promising natural product.

Quantitative Data Summary

The concentration and yield of this compound from Lonicera japonica can vary depending on the plant material, harvesting time, and the extraction and purification methods employed. The following tables summarize key quantitative data gathered from various studies.

Table 1: Content of this compound in Lonicera japonica Extracts

| Plant Part | Extraction Method | This compound Content | Reference |

| Flower Buds | Water or Alcohol Extraction | ~10% of the extract | [6] |

| Flower Buds | Not Specified | Identified as a major iridoid glycoside | [4] |

| Flower Buds | 75% Ethanol | Identified as a key component | [5] |

Table 2: Optimization of Extraction Parameters for Bioactive Compounds from Lonicera japonica

| Parameter | Optimal Condition | Effect on Yield | Reference |

| Solvent | 69% Ethanol | Maximized chlorogenic acid yield (6.20%) | [7] |

| Solid-to-Liquid Ratio | 1:23 (g/mL) | Optimized chlorogenic acid extraction | [7] |

| Ultrasonic Temperature | 44°C | Enhanced chlorogenic acid extraction | [7] |

| Ultrasonic Time | 20 min | Optimized chlorogenic acid extraction | [7] |

| Solvent (Polyphenols) | 57% Ethanol | Maximized polyphenol yield (6.96%) | [8] |

| Solid-to-Liquid Ratio (Polyphenols) | 1:58 (g/mL) | Optimized polyphenol extraction | [8] |

Experimental Protocols

Extraction of this compound from Lonicera japonica Flower Buds

This protocol describes a general method for the extraction of this compound.

Materials:

-

Dried flower buds of Lonicera japonica

-

75% Methanol or Ethanol

-

Ultrasonic bath

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Grind the dried flower buds of Lonicera japonica to a fine powder.

-

Weigh 100 g of the powdered plant material and place it in a suitable flask.

-

Add 1000 mL of 75% methanol (or ethanol) to the flask.

-

Perform ultrasonic-assisted extraction for 60 minutes at room temperature.[9]

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.

-

Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

Isolation and Purification of this compound by Preparative HPLC

This protocol outlines the purification of this compound from the crude extract.

Materials:

-

Crude extract of Lonicera japonica

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

C18 reversed-phase column

-

Acetonitrile (HPLC grade)

-

Water with 0.1% formic acid (HPLC grade)

-

0.22 µm syringe filters

Procedure:

-

Dissolve the crude extract in the mobile phase starting condition at a concentration of 10-50 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter before injection.

-

Set up the Prep-HPLC system with a C18 column.

-

Use a gradient elution method with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile. A typical gradient could be: 5-20% B over 40 minutes.

-

Set the flow rate to an appropriate level for the column dimensions (e.g., 10-20 mL/min for a preparative column).

-

Monitor the elution at a wavelength of 240 nm.[10]

-

Collect fractions corresponding to the peak of this compound based on retention time from analytical HPLC analysis.

-

Combine the collected fractions and remove the solvent under reduced pressure to obtain purified this compound.

-

Confirm the purity of the isolated compound using analytical HPLC.

Analytical Quantification by HPLC

This protocol details the quantitative analysis of this compound in an extract.

Materials:

-

Lonicera japonica extract

-

This compound standard

-

HPLC system with a DAD or UV detector

-

C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water with 0.1% phosphoric acid or 0.1% trifluoroacetic acid (HPLC grade)

Procedure:

-

Prepare a stock solution of the this compound standard of known concentration.

-

Prepare a series of standard solutions of different concentrations by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the extract in the mobile phase.

-

Set up the HPLC system with a C18 analytical column.

-

Use a gradient elution with a mobile phase of A) water with 0.1% phosphoric acid and B) acetonitrile. A suitable gradient is: 5–15% B at 0–20 min, 15–23% B at 20–25 min.[10]

-

Set the flow rate to 1.0 mL/min and the column temperature to 30°C.[10]

-

Set the detection wavelength to 240 nm.[10]

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H-NMR and 13C-NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CD3OD). The expected chemical shifts for the secoxyloganic acid moiety are provided in Table 3.[11]

Table 3: 1H-NMR and 13C-NMR Data for the Secoxyloganic Acid Moiety [11]

| Position | 13C-NMR (δ, ppm) | 1H-NMR (δ, ppm, mult., J in Hz) |

| 1 | 98.5 | 5.42 (d, J=m) |

| 3 | 152.1 | 7.44 (s) |

| 4 | 110.2 | - |

| 5 | 32.1 | 3.25 (m) |

| 6 | 42.3 | 2.20 (m, H-6α), 3.00 (dd, J=16.8, 4.4, H-6β) |

| 7 | 78.9 | - |

| 8 | 134.5 | - |

| 9 | 46.7 | 2.92 (d, J=9.6) |

| 10 | 118.9 | 5.18 (dd, J=2.0, 9.9) |

| 11 | 170.1 | - |

| OCH3 | 51.9 | 3.30 (s) |

| Glc-1' | 100.2 | - |

| Glc-2' | 74.8 | - |

| Glc-3' | 77.9 | - |

| Glc-4' | 71.6 | - |

| Glc-5' | 78.1 | - |

| Glc-6' | 62.8 | - |

Mass Spectrometry (MS):

-

Perform ESI-MS analysis in both positive and negative ion modes. The expected [M+H]+ or [M-H]- ions should be observed.

-

Tandem MS (MS/MS) can be used to study the fragmentation pattern. For secoiridoids, characteristic neutral losses of H2O, CO, and CO2 are expected.[10] The carboxylic acid group will likely lead to a prominent loss of CO2 (44 Da).[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Action via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines and chemokines.[13] this compound is thought to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Effect through Nrf2 Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response.[14] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.[14] The antioxidant activity of this compound is likely mediated by its ability to activate the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species.

Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound stands out as a key bioactive constituent of Lonicera japonica with significant therapeutic potential, particularly in the realms of anti-inflammatory and antioxidant applications. This technical guide has provided a comprehensive framework for its discovery, isolation, and characterization. The detailed protocols and compiled data herein are intended to empower researchers to further explore the pharmacological properties and potential clinical applications of this valuable natural compound. Future studies should focus on elucidating the precise molecular targets of this compound and optimizing its delivery for therapeutic use.

References

- 1. Food-Derived Pharmacological Modulators of the Nrf2/ARE Pathway: Their Role in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and anti-inflammatory activities of Lonicera japonica Thunb. var. sempervillosa Hayata flower bud extracts prepared by water, ethanol and supercritical fluid extraction techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Extraction optimization, antioxidant activity, and tyrosinase inhibitory capacity of polyphenols from Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative study on chemical constituents of different medicinal parts of Lonicera japonica Thunb. Based on LC-MS combined with multivariate statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Secologanic acid in plant defense mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a key secoiridoid intermediate, plays a pivotal role in the biosynthesis of numerous pharmacologically significant terpenoid indole alkaloids (TIAs). Beyond its function as a biosynthetic precursor, emerging evidence highlights its direct and indirect contributions to plant defense mechanisms against a range of biotic threats, including insect herbivores and pathogenic fungi. This technical guide provides an in-depth exploration of the biological activity of this compound, detailing its involvement in plant defense signaling pathways, summarizing available quantitative data on its bioactivity, and outlining key experimental protocols for its study.

Introduction: this compound in the Plant's Chemical Arsenal

Plants, as sessile organisms, have evolved a sophisticated chemical defense system to ward off attacks from herbivores and pathogens. A crucial component of this defense is the production of a vast array of secondary metabolites. Among these, secoiridoids represent a significant class of monoterpenoids, and at the heart of their biosynthesis lies this compound.

This compound is a critical branch-point metabolite, derived from the iridoid pathway. Its primary recognized role is to condense with tryptamine to form strictosidine or strictosidinic acid, the universal precursors for the thousands of diverse TIAs.[1] Many TIAs, such as vinblastine and quinine, possess potent pharmacological properties and are utilized as pharmaceuticals. However, the direct involvement of this compound and other secoiridoids in plant defense is an area of growing research interest. These compounds can act as feeding deterrents, toxins, or modulators of plant defense signaling pathways.[1][2]

This guide will delve into the multifaceted role of this compound in plant defense, providing a technical overview for researchers in phytochemistry, plant-insect interactions, plant pathology, and drug discovery.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process originating from the methylerythritol phosphate (MEP) pathway, which produces the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The Biosynthetic Pathway:

The pathway from geraniol to this compound has been elucidated and involves a series of enzymatic steps primarily characterized in species like Catharanthus roseus and Camptotheca acuminata.[3][4][5]

Figure 1: Biosynthetic pathway of this compound.

Transcriptional Regulation by Jasmonate Signaling:

The biosynthesis of this compound is tightly regulated and can be induced by various stress signals, most notably the phytohormone jasmonic acid (JA).[3][6] Jasmonate signaling is a primary response to insect herbivory and necrotrophic pathogens.[4]

Upon perception of a threat, JA levels rise and initiate a signaling cascade that leads to the activation of specific transcription factors. In the context of TIA biosynthesis in Catharanthus roseus, a well-studied model, a cascade involving the transcription factors CrMYC2 and ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) proteins plays a crucial role.[3][4]

CrMYC2, a basic helix-loop-helix (bHLH) transcription factor, is an early responder in the JA signaling pathway. It binds to the promoter of ORCA genes, activating their expression.[3] The ORCA transcription factors, in turn, bind to a specific cis-regulatory element, the Jasmonate- and Elicitor-Responsive Element (JERE), found in the promoters of several TIA biosynthesis genes, including Strictosidine Synthase (Str).[7] This hierarchical transcriptional activation ensures a coordinated response to threats, leading to the production of defensive compounds.

Figure 2: Jasmonate signaling pathway regulating this compound biosynthesis.

Biological Activity and Quantitative Data

While a significant portion of research has focused on the downstream products of this compound, evidence suggests that secoiridoids themselves possess defensive properties.

Antifungal Activity:

Studies on various secoiridoids have demonstrated their potential as antifungal agents. Although specific minimum inhibitory concentration (MIC) data for this compound against a wide range of fungi is limited, related compounds have shown activity. For instance, anofinic acid and fomannoxin acid, also secoiridoids, are active against the plant pathogenic fungus Cladosporium cucumerinum.[7] Furthermore, the methyl esters of these acids have shown activity against the human pathogenic yeast Candida albicans.[6][7] This suggests that the secoiridoid skeleton is a promising scaffold for antifungal activity.

Anti-herbivore Activity:

Secoiridoids are generally considered to be part of the plant's defense against herbivores, acting as feeding deterrents or toxins. The bitter taste of many secoiridoids is a common deterrent. While specific quantitative data on the antifeedant activity of purified this compound (e.g., ED₅₀ values) against specific insect pests are not widely available in the public domain, the induction of the secoiridoid biosynthetic pathway upon herbivory strongly suggests a role in defense. For example, in Catharanthus roseus, herbivory by Manduca sexta leads to a strong induction of the JA signaling pathway and changes in the metabolome, including the accumulation of TIA precursors.[8]

Quantitative Data Summary:

The following table summarizes available quantitative data on the induction of pathways leading to this compound and the biological activity of related compounds. It is important to note that direct quantitative bioactivity data for this compound is still an area requiring further research.

| Plant Species | Elicitor/Stress | Analyte | Change in Concentration/Gene Expression | Reference |

| Camptotheca acuminata | Methyl Jasmonate (10 µM) | Camptothecin (downstream product) | 78.6% increase | [9][10] |

| Camptotheca acuminata | Silver Nitrate (50 µM) | Camptothecin (downstream product) | 73.3% increase | [9][10] |

| Catharanthus roseus | Fungal Elicitor | Str mRNA | Induction observed | [7] |

| Catharanthus roseus | Methyl Jasmonate | ORCA2 mRNA | Rapid and transient induction | [7] |

| Catharanthus roseus | Herbivory (M. sexta) | Jasmonic Acid | Significant increase in damaged leaves | [8] |

| Catharanthus roseus | Herbivory (M. sexta) | Strictosidine | Significant increase in local leaves after 48h | [8] |

Note: This table highlights the responsiveness of the biosynthetic pathway to defense elicitors. Direct quantification of this compound under these conditions is a key area for future research.

Experimental Protocols

Studying the biological activity of this compound requires a combination of phytochemical analysis and bioassays.

Quantification of this compound by UPLC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of this compound in plant tissues.

Workflow:

Figure 3: Workflow for UPLC-MS/MS quantification of this compound.

Methodology:

-

Sample Preparation: Flash-freeze collected plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known weight of powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, by vortexing and sonication.

-

Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

UPLC-MS/MS Analysis: Analyze the purified extract using an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both with a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.

-

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Methodology:

-

Fungal Culture: Grow the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a suspension of spores or cells.

-

Serial Dilution: Prepare a series of dilutions of this compound in a 96-well microtiter plate using the growth medium.

-

Inoculation: Add a standardized inoculum of the fungal suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature for the fungus (e.g., 25-28°C) for a specified period (e.g., 24-72 hours).

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance with a microplate reader.[11][12]

Insect Herbivore Bioassay (Leaf Disc No-Choice Assay)

This assay assesses the antifeedant activity of this compound against a chewing insect herbivore.

Methodology:

-

Insect Rearing: Rear a colony of the target insect (e.g., Spodoptera litura) on an artificial diet or host plant leaves.

-

Leaf Disc Preparation: Cut uniform discs from the leaves of a host plant.

-

Treatment: Treat the leaf discs with a known concentration of this compound dissolved in a suitable solvent (e.g., methanol). Allow the solvent to evaporate completely. A control group should be treated with the solvent only.

-

Bioassay: Place one treated leaf disc in a petri dish with a single, pre-weighed insect larva.

-

Data Collection: After a set period (e.g., 24 hours), remove the larva and the remaining leaf material. Measure the area of the leaf disc consumed and the weight gain of the larva.

-

Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI (%) = [(C-T)/(C+T)] * 100, where C is the consumption in the control group and T is the consumption in the treatment group.[13]

Signaling Pathway Interactions

The defensive role of this compound is intricately linked with the broader plant defense signaling network, particularly the interplay between jasmonic acid (JA) and salicylic acid (SA).

While JA signaling is the primary driver of defense against chewing herbivores and necrotrophic pathogens, the SA pathway is typically activated in response to biotrophic pathogens. These two pathways often exhibit an antagonistic relationship, allowing the plant to fine-tune its defense response to a specific threat.

The induction of this compound biosynthesis via the JA pathway suggests its role in anti-herbivore and anti-necrotroph defense. However, the potential for crosstalk with the SA pathway exists. For instance, some pathogens or herbivores may manipulate this crosstalk to their advantage.

Figure 4: Simplified model of JA-SA crosstalk in plant defense, with JA-mediated induction of this compound biosynthesis.

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads, linking primary and secondary metabolism and playing a vital role in the production of a vast array of bioactive TIAs. While its function as a biosynthetic intermediate is well-established, its direct contributions to plant defense are becoming increasingly apparent. The regulation of its biosynthesis by the jasmonate signaling pathway firmly places it within the plant's induced defense system against herbivores and pathogens.

Future research should focus on several key areas to fully elucidate the role of this compound in plant defense:

-

Quantitative Bioactivity Studies: There is a pressing need for comprehensive studies to determine the specific IC₅₀ and MIC values of purified this compound against a range of relevant insect herbivores and fungal pathogens.

-

In Planta Functional Genomics: The use of gene-editing technologies such as CRISPR/Cas9 to knock out key genes in the this compound biosynthetic pathway (e.g., SLAS) will provide definitive evidence of its importance in plant defense in vivo.

-

Metabolomic Profiling: Detailed metabolomic studies that specifically quantify the flux of this compound in response to different biotic stresses will provide a clearer picture of its dynamic role in the defense response.

-

Elucidation of Signaling Crosstalk: Further investigation into how the JA and SA signaling pathways specifically regulate the transcription of this compound biosynthetic genes will provide a more complete understanding of its regulation.

A deeper understanding of the biological activity and regulation of this compound not only enhances our knowledge of plant chemical ecology but also opens up new avenues for the development of novel crop protection strategies and the discovery of new pharmacologically active compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 4. The jasmonate-responsive element from the ORCA3 promoter from Catharanthus roseus is active in Arabidopsis and is controlled by the transcription factor AtMYC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ORCAnization of jasmonate-responsive gene expression in alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Folivory elicits a strong defense reaction in Catharanthus roseus: metabolomic and transcriptomic analyses reveal distinct local and systemic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Integrative Analysis of Elicitor-Induced Camptothecin Biosynthesis in Camptotheca acuminata Plantlets Through a Combined Omics Approach [frontiersin.org]

- 10. Integrative Analysis of Elicitor-Induced Camptothecin Biosynthesis in Camptotheca acuminata Plantlets Through a Combined Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reviberoammicol.com [reviberoammicol.com]

- 12. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journalspress.com [journalspress.com]

An In-depth Technical Guide to the Natural Sources and Distribution of Secologanic Acid in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a prominent member of the secoiridoid class of monoterpenoids, serves as a pivotal precursor in the biosynthesis of a vast array of biologically active terpenoid indole alkaloids (TIAs). These alkaloids, including the anticancer agents vinblastine and vincristine, underscore the pharmaceutical significance of understanding the natural origins and distribution of their foundational building blocks. This technical guide provides a comprehensive overview of the known plant sources of this compound, its quantitative distribution across various taxa, and its crucial role in plant defense signaling pathways. Detailed experimental protocols for the extraction, isolation, and quantification of this compound are presented, alongside visual representations of its biosynthetic pathway and relevant experimental workflows, to facilitate further research and drug discovery efforts.

Introduction

This compound is a key intermediate in the biosynthesis of complex terpenoid indole alkaloids (TIAs), a diverse group of plant secondary metabolites with significant pharmacological activities. The intricate stereochemistry of this compound makes its chemical synthesis challenging and economically unviable for large-scale production. Consequently, plants remain the primary source for this valuable compound. This guide aims to provide researchers and drug development professionals with a thorough understanding of the natural occurrence and distribution of this compound within the plant kingdom, thereby aiding in the identification of potent plant sources and the development of efficient extraction and analysis methodologies.

Natural Sources and Distribution of this compound

This compound and its derivatives, secoiridoids, are characteristically found in a number of plant families, most notably within the subclass Asteridae. While its presence is widespread, the concentration of this compound can vary significantly between species and even different tissues of the same plant.

Key Plant Families Containing this compound:

-

Cornaceae (Dogwood Family): Several species within this family are known to produce TIAs, indicating the presence of this compound as a precursor.

-

Gentianaceae (Gentian Family): This family is rich in various iridoids and secoiridoids. While specific quantitative data for this compound is not abundant, the presence of related compounds suggests its likely occurrence.

-

Lamiaceae (Mint Family): A family known for its aromatic and medicinal properties, some members of the Lamiaceae family have been found to contain secoiridoids.

-

Oleaceae (Olive Family): This family is a well-documented source of secoiridoids, such as oleuropein and ligstroside.[1][2] While these are not this compound itself, their biosynthesis proceeds through related pathways, and the presence of these compounds often indicates the potential for this compound accumulation.

-

Rubiaceae (Coffee and Madder Family): This large family is a significant source of TIAs, with many of its genera known to synthesize these compounds from tryptamine and a secoiridoid precursor, often secologanin, which is derived from this compound.[3][4]

Known Plant Species Containing this compound:

While a comprehensive quantitative survey across the entire plant kingdom is lacking, several species have been identified as sources of this compound:

-

Acicarpha tribuloides : Bioassay-guided fractionation of this plant has led to the isolation of this compound.[5]

-

Alangium salviifolium : This medicinal plant utilizes this compound in the biosynthesis of ipecac alkaloids.[2]

-

Catharanthus roseus (Madagascar Periwinkle): As a primary source for the anticancer drugs vincristine and vinblastine, C. roseus is one of the most well-studied plants for TIA biosynthesis, and therefore, for the production of this compound and its downstream products.[5]

-

Camptotheca acuminata : This species is a source of the anticancer compound camptothecin, and its biosynthetic pathway involves this compound.[2]

-

Carapichea ipecacuanha (Ipecac Root): This plant also produces ipecac alkaloids and utilizes this compound in their formation.[2]

Quantitative Distribution of this compound

The concentration of this compound in plants is influenced by genetic factors, environmental conditions, and the developmental stage of the plant. While extensive quantitative data for this compound across a wide range of species is still an area of active research, the following table summarizes available information and provides context based on the concentrations of related secoiridoids. It is important to note that the direct quantification of this compound is less common in the literature than that of its more stable downstream products.

| Plant Family | Plant Species | Plant Part | Compound | Concentration (mg/g DW unless otherwise specified) | Reference |

| Gentianaceae | Gentiana lutea | Roots | Loganic acid (precursor) | 1.0 - 7.6 | [6] |

| Oleaceae | Ligustrum vulgare | Leaves | Total Secoiridoids | ~76% of total polyphenols | [7][8] |

| Lamiaceae | Various | Aerial Parts | Rosmarinic acid (related phenolic) | Varies widely (e.g., up to 70.93 mg GAE/g DW for total phenolics in Salvia multicaulis) | [9][10] |

| Rubiaceae | Various | - | (Presence of TIAs indicates this compound pathway) | - | [3][4] |

Note: This table includes data on precursor and related compounds to provide an indication of the potential for this compound presence and concentration.

Role in Plant Signaling and Defense

Secoiridoids, including this compound, play a crucial role in plant defense against herbivores and pathogens.[11] The bitter taste of many iridoids acts as a deterrent to feeding.[7] Furthermore, upon tissue damage, the glycosidic bond of some secoiridoids can be cleaved, leading to the formation of highly reactive aglycones that can cross-link with proteins in the herbivore's digestive system, reducing nutrient absorption and acting as a toxin.

The biosynthesis of this compound is part of the broader plant defense response, which is often mediated by signaling molecules like salicylic acid (SA) and jasmonic acid (JA).[11][12][13][14][15] Pathogen attack or herbivory can trigger a signaling cascade that upregulates the expression of genes involved in the biosynthesis of defense compounds, including those in the this compound pathway.

Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted through a series of enzymatic steps to geraniol. The pathway from geraniol to this compound is a complex series of oxidations, cyclizations, and glycosylations.

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol provides a general framework for the extraction of secoiridoids, including this compound, from plant tissues. Optimization may be required depending on the specific plant material.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen (for fresh tissue)

-

Grinder or mortar and pestle

-

Methanol (HPLC grade)

-

Water (deionized or distilled)

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation:

-

For fresh tissue, flash-freeze in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

For dried tissue, grind to a fine powder using a grinder.

-

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of 80% methanol (v/v in water).

-

Vortex thoroughly for 1 minute.

-

Sonciate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the pellet with another 10 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants.

-

-

Solvent Evaporation:

-

Concentrate the combined methanolic extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

-

Re-dissolve the concentrated extract in a small volume of water.

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the secoiridoids with methanol.

-

Evaporate the methanolic eluate to dryness.

-

-

Storage:

-

Store the dried extract at -20°C until further analysis.

-

Caption: General workflow for the extraction of this compound.

Quantification of this compound by HPLC-MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector (DAD) or UV detector.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

This compound standard

Procedure:

-

Sample and Standard Preparation:

-

Reconstitute the dried plant extract in a known volume of 50% methanol. Filter through a 0.22 µm syringe filter.

-

Prepare a stock solution of the this compound standard in methanol. Create a series of calibration standards by serial dilution.

-

-

HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient might be: 0-5 min, 5% B; 5-30 min, 5-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; 40-45 min, 5% B. (This should be optimized for the specific column and instrument).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: DAD at 240 nm (or other appropriate wavelength based on the UV spectrum of this compound).

-

-

MS Conditions (Negative Ion Mode):

-

Ionization Mode: ESI negative

-

Capillary Voltage: -3.5 kV

-

Drying Gas Temperature: 350°C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Scan Range: m/z 100-1000

-

Targeted MS/MS: Monitor for the deprotonated molecule [M-H]⁻ of this compound (C₁₆H₂₃O₁₀⁻, expected m/z 375.13). Select this ion for fragmentation and monitor for characteristic product ions.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

-

Caption: Workflow for the quantification of this compound by HPLC-MS.

Conclusion

This compound remains a compound of significant interest due to its central role in the biosynthesis of valuable pharmaceuticals. This guide has provided a comprehensive overview of its natural sources, distribution, and its function within the plant's defense system. The detailed experimental protocols and visual workflows are intended to serve as a practical resource for researchers aiming to isolate, identify, and quantify this important secoiridoid. Further research into the quantitative distribution of this compound across a broader range of plant species, as well as a deeper understanding of the regulatory networks governing its biosynthesis, will be crucial for optimizing its production and harnessing its full potential in drug development.

References

- 1. Potential Protective Role Exerted by Secoiridoids from Olea europaea L. in Cancer, Cardiovascular, Neurodegenerative, Aging-Related, and Immunoinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential Uses of Olive Oil Secoiridoids for the Prevention and Treatment of Cancer: A Narrative Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secondary Metabolites from Rubiaceae Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Secoiridoids in Italian Extra-Virgin Olive Oils: Impact of Olive Plant Cultivars, Cultivation Regions and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HPLC analysis of flavonoids and secoiridoids in leaves of Ligustrum vulgare L. (Oleaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Screening of 20 species from Lamiaceae family based on phytochemical analysis, antioxidant activity and HPLC profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. The Plant Pathology Journal [ppjonline.org]

- 12. researchgate.net [researchgate.net]

- 13. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Lynchpin of Alkaloid Defense: A Technical Guide to Secologanic Acid's Role in Medicinal Plant Chemical Ecology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secologanic acid, a secoiridoid monoterpenoid, stands as a pivotal precursor in the biosynthesis of a vast array of pharmaceutically significant terpenoid indole alkaloids (TIAs). Beyond its foundational role in constructing complex molecular architectures, this compound is deeply embedded in the chemical ecology of medicinal plants, influencing their interactions with herbivores and pathogens. This technical guide provides an in-depth exploration of this compound's biosynthetic pathway, its crucial functions in plant defense, and the signaling cascades it influences. Detailed experimental protocols for its extraction and analysis are presented, alongside a curated summary of quantitative data to facilitate comparative research. Through a synthesis of current knowledge, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's significance, thereby fostering new avenues for research and application.

Introduction

The intricate chemical dialogues between plants and their environment are orchestrated by a diverse arsenal of specialized metabolites. Among these, this compound emerges as a key player, particularly in medicinal plants renowned for their production of therapeutic alkaloids. As the iridoid precursor to TIAs, this compound is the molecular cornerstone for compounds like vinblastine, vincristine, and quinine.[1] Its biosynthesis represents a significant metabolic investment for the plant, underscoring its importance not just as a structural component, but as an active participant in the plant's defense strategies. The presence and concentration of this compound and its derivatives can dictate the outcome of interactions with a spectrum of organisms, from microbial pathogens to insect herbivores.[2] Understanding the multifaceted role of this compound is therefore critical for fields ranging from chemical ecology to pharmaceutical biotechnology.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process that originates from the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway provides the fundamental building blocks for all terpenoids. The biosynthesis of this compound is spatially organized within the plant, with different steps occurring in distinct cell types and subcellular compartments.[3]

The key steps in the biosynthesis of this compound are as follows:

-

Geraniol Synthesis: The MEP pathway, primarily occurring in the plastids of internal phloem-associated parenchyma (IPAP) cells, produces geranyl diphosphate (GPP). Geraniol synthase then converts GPP to geraniol.[3]

-

Hydroxylation and Oxidation: Geraniol is hydroxylated to 10-hydroxygeraniol by geraniol 10-hydroxylase (G10H), a cytochrome P450 enzyme.[1] Subsequent oxidation steps, catalyzed by an oxidoreductase, lead to the formation of 8-oxo-geranial.

-

Iridoid Skeleton Formation: Iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxo-geranial to form the characteristic iridoid skeleton of nepetalactol.[4]

-

Glycosylation and Further Oxidations: A series of enzymatic reactions, including glycosylation by a glucosyltransferase, convert nepetalactol into 7-deoxyloganic acid.[3]

-

Formation of Loganic Acid: 7-deoxyloganic acid is then hydroxylated by 7-deoxyloganic acid hydroxylase (7DLH) to produce loganic acid.[4]

-

Final Steps in the Epidermis: Loganic acid is transported to the leaf epidermis where the final steps of secologanin biosynthesis occur.[3] Loganic acid O-methyltransferase (LAMT) methylates loganic acid to form loganin.[5] Finally, secologanin synthase (SLS), a cytochrome P450 enzyme, catalyzes the oxidative cleavage of the cyclopentane ring of loganin to yield secologanin.[1][5] this compound is formed from loganic acid via the action of this compound synthase (SLAS), another cytochrome P450 enzyme.[4][6]

The convergence of the iridoid pathway (producing secologanin/secologanic acid) and the shikimate pathway (producing tryptamine) in the epidermis leads to the formation of strictosidine, the universal precursor for all TIAs.[7]

Caption: Biosynthetic pathway of this compound and its convergence with the shikimate pathway.

Role in Chemical Ecology

This compound and its derivatives are central to the chemical defense strategies of many medicinal plants. Their roles extend from direct deterrence of herbivores to influencing pathogen interactions.

Defense Against Herbivores

The primary role of many TIAs derived from this compound is to deter herbivores.[2] These alkaloids are often toxic or unpalatable, reducing the fitness of insects and other animals that consume them. While the final alkaloid products are the active defense compounds, the accumulation of their precursors, including this compound, can also contribute to the overall defensive posture of the plant. The "escape and radiation" hypothesis suggests that the evolution of novel chemical defenses, such as those derived from this compound, allows plants to diversify into new ecological niches free from herbivore pressure.

Interactions with Pathogens

The chemical environment of the plant, heavily influenced by metabolites like this compound and its downstream products, plays a crucial role in mediating interactions with microbial pathogens.[8] Many alkaloids possess antimicrobial properties, directly inhibiting the growth of pathogenic fungi and bacteria. Furthermore, the plant's response to pathogen attack often involves the upregulation of defense-related pathways, including the biosynthesis of TIAs. This suggests a dynamic interplay where pathogen recognition triggers an increased production of this compound-derived compounds to combat the infection.

This compound and Plant Signaling

While this compound is primarily recognized as a biosynthetic intermediate, emerging evidence suggests its involvement in plant signaling pathways, particularly in the context of stress responses.

Crosstalk with Jasmonic Acid (JA) and Salicylic Acid (SA) Pathways

The jasmonic acid (JA) and salicylic acid (SA) signaling pathways are two of the most critical conduits for plant defense responses.[1][9] The JA pathway is typically activated in response to wounding and herbivory, while the SA pathway is often associated with resistance to biotrophic pathogens.[1][10]

The biosynthesis of this compound and TIAs is known to be influenced by JA signaling.[1] Application of methyl jasmonate, a derivative of JA, has been shown to induce the expression of genes encoding enzymes in the TIA biosynthetic pathway, leading to increased alkaloid accumulation. This indicates that the demand for this compound is tightly regulated by the plant's defense signaling network.

While the direct interaction of this compound with the SA pathway is less characterized, the general antagonism and crosstalk between the JA and SA pathways suggest an indirect influence.[9] Pathogen-induced SA accumulation can sometimes suppress JA-mediated responses, which could, in turn, affect the production of this compound-derived alkaloids.

Caption: Crosstalk between defense signaling pathways and this compound biosynthesis.

Quantitative Data

The concentration of this compound and its derivatives in medicinal plants can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. Stress factors such as drought and salinity have been shown to influence the accumulation of these secondary metabolites.[11][12]

| Plant Species | Tissue | Compound | Concentration (mg/g DW) | Stress Condition | Reference |

| Symphoricarpos albus | Berries | Secologanin | 3.35 ± 0.24 (fresh weight) | Not specified | [7] |

| Catharanthus roseus | - | Vincristine | Varies | Salinity and drought can affect levels | [11] |

| Camptotheca acuminata | - | Camptothecin | Varies | - |

Note: Direct quantitative data for this compound across a wide range of medicinal plants and stress conditions is limited in the readily available literature. The table reflects the available data on secologanin and related downstream products, highlighting the need for further research in this area.

Experimental Protocols

Extraction of this compound and its Derivatives

Objective: To extract secoiridoids, including this compound and secologanin, from plant material.

Methodology:

-

Ultrasonication-Assisted Extraction (for Secologanin):

-

Grind fresh or freeze-dried plant material (e.g., 1 g) to a fine powder using a mortar and pestle with liquid nitrogen.[6]

-

Suspend the powdered material in a suitable solvent (e.g., 20 mL of methanol).[6]

-

Subject the suspension to ultrasonication for a defined period (e.g., 30 minutes).[6]

-

Filter the extract through filter paper (e.g., Whatman No. 2) to remove solid debris.[6]

-

Repeat the extraction process with fresh solvent to ensure complete recovery.

-

Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

-

The resulting crude extract can be used for further purification or analysis.

-

-

Solid-Phase Extraction (SPE) for Phenolic Acids (General Protocol adaptable for this compound):

-

Condition a C18 SPE cartridge with methanol followed by acidified water.

-

Load the crude plant extract (dissolved in a suitable solvent) onto the cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering compounds.

-

Elute the phenolic acids (including this compound) with a more polar solvent, such as methanol or acetonitrile.

-

Collect the eluate and evaporate the solvent prior to analysis.

-

Caption: General experimental workflow for the extraction and analysis of this compound.

Quantification of this compound

Objective: To accurately determine the concentration of this compound in a plant extract.

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column.

-

Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the target analyte from other compounds in the extract.

-

Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas at the wavelength of maximum absorbance for this compound. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the plant extract (appropriately diluted) into the HPLC system and determine the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS):

-

Instrumentation: A UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, optimized for this compound.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, which provides high selectivity and sensitivity.

-

Quantification: Similar to HPLC, quantification is achieved using a calibration curve constructed with a pure standard. An internal standard can be used to improve accuracy and precision.

-

Conclusion and Future Perspectives

This compound is a molecule of profound importance in the chemical ecology of medicinal plants. Its role as a committed precursor to a vast array of defensive alkaloids places it at a critical metabolic juncture. The intricate regulation of its biosynthesis, influenced by developmental cues and environmental stresses, highlights its integration into the plant's overall defense strategy. While significant progress has been made in elucidating the biosynthetic pathway and the defensive roles of its downstream products, several areas warrant further investigation.

Future research should focus on:

-

Direct Ecological Roles: Investigating the direct effects of this compound on herbivores and pathogens, independent of its conversion to alkaloids.

-

Signaling Functions: Elucidating the precise mechanisms by which this compound may act as a signaling molecule and its direct interactions with key defense signaling pathways.

-

Quantitative Profiling: Comprehensive quantitative analysis of this compound across a broader range of medicinal plants and under diverse ecological scenarios to better understand its accumulation patterns.

-

Metabolic Engineering: Leveraging the knowledge of this compound biosynthesis to enhance the production of valuable TIAs in plant cell cultures or microbial systems.

A deeper understanding of the chemical ecology of this compound will not only provide fundamental insights into plant-environment interactions but also open new avenues for the sustainable production of vital plant-derived medicines.

References

- 1. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Purification of Secologanin from Lonicera tatarica Extracts Using RLCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 7. Comparison of extraction methods for secologanin and the quantitative analysis of secologanin from Symphoricarpos albus using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plant-Pathogen Interactions [ice.mpg.de]

- 9. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ecology of Salicylic Acid Signaling: Primary, Secondary and Tertiary Effects with Applications in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Medicinal Plants’ Stress Factors" by Mayssaloune ALI kanso, mohamad ali hijazi et al. [digitalcommons.bau.edu.lb]

- 12. Comprehensive evaluation of drought stress on medicinal plants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Secologanic Acid in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secologanic acid, a secoiridoid monoterpene glucoside, stands as a central molecule in the intricate web of plant secondary metabolism. Its significance lies primarily in its role as a key precursor to a vast and diverse group of bioactive compounds, most notably the terpenoid indole alkaloids (TIAs). This technical guide provides an in-depth exploration of the function, biosynthesis, and regulation of this compound, offering valuable insights for researchers in plant science, natural product chemistry, and drug development. The complex biosynthetic pathways and signaling networks are elucidated through detailed descriptions, quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The Central Function of this compound: A Precursor to Bioactive Alkaloids

This compound is the indispensable terpenoid building block in the biosynthesis of TIAs.[1] It undergoes a crucial condensation reaction with tryptamine, derived from the shikimate pathway, to form strictosidine. This reaction, catalyzed by the enzyme strictosidine synthase (STR), is the gateway to the entire family of TIAs, which includes medicinally important compounds like the anticancer agents vinblastine and vincristine from Catharanthus roseus, the antimalarial quinine from Cinchona species, and the anticancer compound camptothecin from Camptotheca acuminata.[2][3]

The closely related compound, secologanin, which is the methyl ester of this compound, is also a key intermediate. The conversion between this compound and secologanin, and their differential utilization in various plant species, adds another layer of complexity and metabolic diversity to TIA biosynthesis.[4]

Biosynthesis of this compound: A Multi-step Enzymatic Pathway

The biosynthesis of this compound is a complex process that involves multiple enzymatic steps and occurs in different subcellular compartments and even different cell types within the plant.[5] The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway in plastids.

The core biosynthetic pathway leading to secologanin has been extensively studied, particularly in Catharanthus roseus. While the direct synthesis of this compound is less detailed in some literature, it is understood to be a closely related intermediate. The key enzymatic steps for the formation of secologanin are outlined below:

Key Enzymes in Secologanin Biosynthesis

The enzymes involved in this pathway are a mix of cytochrome P450 monooxygenases, oxidoreductases, and transferases.

| Enzyme | Abbreviation | Function |

| Geraniol Synthase | GES | Converts geranyl diphosphate to geraniol. |

| Geraniol 10-Hydroxylase | G10H | Hydroxylates geraniol to 10-hydroxygeraniol. |

| 10-Hydroxygeraniol Oxidoreductase | 10HGO | Oxidizes 10-hydroxygeraniol to 10-oxogeranial. |

| Iridoid Synthase | IS | Catalyzes the cyclization of 10-oxogeranial to iridodial. |

| Iridoid Oxidase | IO | Oxidizes iridodial. |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7DLGT | Glucosylates 7-deoxyloganetic acid. |

| 7-Deoxyloganic Acid Hydroxylase | 7DLH | Hydroxylates 7-deoxyloganic acid to loganic acid. |

| Loganic Acid O-Methyltransferase | LAMT | Methylates loganic acid to form loganin.[6] |

| Secologanin Synthase | SLS | Catalyzes the oxidative cleavage of loganin to secologanin.[3][7][8] |

Quantitative Data on this compound and Related Compounds

The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

| Plant Species | Tissue | Compound | Concentration (mg/g DW) | Reference |

| Lonicera xylosteum | Hairy roots | Secologanin | ~10 | [9] |

| Eucommia ulmoides | Seed meal | Geniposidic acid (iridoid) | 0.6783 - 2.580 | [10] |

| Eucommia ulmoides | Seed meal | Scyphiphin D (iridoid) | 1.653 - 2.014 | [10] |

| Lider-7-tang (Herbal formula) | Extract | Total Iridoids | 3.08 ± 0.095 | [11] |

| Catharanthus roseus | Leaves | Vindoline (TIA) | Varies | [12] |

| Catharanthus roseus | Leaves | Catharanthine (TIA) | Varies | [12] |

Regulation of this compound Metabolism: A Signaling Network

The biosynthesis of this compound and downstream TIAs is tightly regulated by a complex network of signaling molecules, with jasmonates (jasmonic acid and its derivatives) playing a central role.[6]

The Jasmonate Signaling Pathway